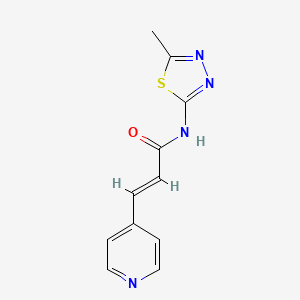
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide is a useful research compound. Its molecular formula is C11H10N4OS and its molecular weight is 246.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a pyridine moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The thiadiazole and pyridine rings facilitate hydrogen bonding and π-π interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may interact with enzymes involved in various metabolic pathways.
- Receptor Modulation : It could bind to specific receptors, altering cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Compounds similar to this compound have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | Antibacterial | 32.6 |
| Thiadiazole Derivative B | Antifungal | 47.5 |
2. Anticancer Activity
Recent investigations into thiadiazole-based compounds have revealed their potential as anticancer agents. For example:
- A study reported that modifications in the structure significantly enhanced antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.32 µg/mL to 10.10 µg/mL depending on the structural modifications .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | MCF-7 | 10.10 |
| Compound 2 | HepG2 | 5.36 |
| Compound 3 | MCF-7 | 2.32 |
3. Anti-inflammatory Activity
Thiadiazole derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.
Case Studies
Case Study 1: Anticancer Properties
In a comparative study of various thiadiazole derivatives, it was found that those with a pyridine moiety exhibited enhanced cytotoxicity against cancer cell lines compared to their non-pyridine counterparts . This suggests that the presence of the pyridine ring is crucial for enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on thiadiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups on the aromatic rings increased the antimicrobial potency .
Eigenschaften
IUPAC Name |
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-8-14-15-11(17-8)13-10(16)3-2-9-4-6-12-7-5-9/h2-7H,1H3,(H,13,15,16)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCQDSZMNMYZRN-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













